molecular formula C17H15BrO2 B187496 2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran CAS No. 86698-37-5

2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

Cat. No.: B187496
CAS No.: 86698-37-5
M. Wt: 331.2 g/mol
InChI Key: OPKLDYDOSFGXEK-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromophenyl group and two methylfuran groups. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents as coupling partners . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The furan rings may also participate in electron transfer reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is unique due to its dual furan rings and bromophenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

CAS No.

86698-37-5

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(4-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15BrO2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3

InChI Key

OPKLDYDOSFGXEK-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C

Origin of Product

United States

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